molecular formula C10H9F4NO B13045720 6-Fluoro-8-(trifluoromethyl)chroman-4-amine

6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B13045720
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-UHFFFAOYSA-N
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Description

6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . It is a fluorinated derivative of chroman-4-amine, characterized by the presence of both fluoro and trifluoromethyl groups on the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves scalable processes that ensure consistency and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-amine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-(trifluoromethyl)chroman-4-amine stands out due to its enhanced chemical stability and reactivity, attributed to the presence of fluorine atoms. These properties make it particularly useful in applications requiring high precision and reliability .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

WYXQYSANERJSSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

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